molecular formula C13H11BrO B1270307 1-Bromo-4-(phenoxymethyl)benzene CAS No. 20600-22-0

1-Bromo-4-(phenoxymethyl)benzene

Cat. No.: B1270307
CAS No.: 20600-22-0
M. Wt: 263.13 g/mol
InChI Key: KZVLWVAXLYUCLW-UHFFFAOYSA-N
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Description

1-Bromo-4-(phenoxymethyl)benzene is an organic compound with the molecular formula C13H11BrO. It is a brominated derivative of benzene, where a bromine atom is substituted at the para position of the benzene ring, and a phenoxymethyl group is attached to the benzene ring. This compound is used in various chemical synthesis processes and has applications in organic chemistry and material science .

Scientific Research Applications

1-Bromo-4-(phenoxymethyl)benzene is utilized in various scientific research applications:

Mechanism of Action

. The primary targets of this compound are not well-defined due to the lack of specific research on this compound. However, it’s known that brominated compounds often interact with various biological targets, including proteins and enzymes, by forming covalent bonds.

Mode of Action

This involves the formation of a non-covalent interaction between a halogen atom (in this case, bromine) and a Lewis base, such as a protein or enzyme .

Biochemical Pathways

Brominated compounds can potentially affect a wide range of biochemical pathways due to their reactivity and ability to form covalent bonds with various biological targets .

Pharmacokinetics

It’s known that brominated compounds are generally lipophilic, which allows them to easily cross biological membranes and distribute throughout the body . The metabolism and excretion of these compounds can vary widely depending on their specific structure and the organism in which they are present.

Result of Action

Brominated compounds can potentially have a wide range of effects due to their reactivity and ability to interact with various biological targets .

Action Environment

The action, efficacy, and stability of 1-Bromo-4-(phenoxymethyl)benzene can be influenced by various environmental factors. These can include temperature, pH, and the presence of other compounds or ions that can react with the bromine atom .

Safety and Hazards

Handling of 1-Bromo-4-(phenoxymethyl)benzene should be done with appropriate personal protective equipment. It should be kept away from open flames and sources of ignition. Contact with skin, eyes, and ingestion or inhalation should be avoided .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(phenoxymethyl)benzene can be synthesized through a multi-step reaction process. One common method involves the reaction of phenol with N,N,N-trimethyl-2-hydroxyethyl-ammonium hydroxide in the presence of lithium hydroxide monohydrate at room temperature. This is followed by the reaction with 1-bromo-4-(bromomethyl)benzene under similar conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(phenoxymethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used, such as phenoxymethylbenzene derivatives.

    Coupling Reactions: Biaryl compounds are typically formed.

Comparison with Similar Compounds

  • 1-Bromo-4-(dimethoxymethyl)benzene
  • 4-Bromodiphenyl ether
  • 4-Bromophenoxybenzene

Comparison: 1-Bromo-4-(phenoxymethyl)benzene is unique due to the presence of the phenoxymethyl group, which provides distinct electronic properties compared to other brominated benzene derivatives. This uniqueness makes it valuable in specific synthetic applications where electronic effects play a crucial role .

Properties

IUPAC Name

1-bromo-4-(phenoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVLWVAXLYUCLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352414
Record name 1-bromo-4-(phenoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20600-22-0
Record name 1-Bromo-4-(phenoxymethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20600-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-bromo-4-(phenoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To an N,N-dimethylformamide (50 mL) solution of 4-bromobenzyl bromide (5 g, 20 mmol) and phenol (2.26 g, 24 mmol) was added potassium carbonate (8.29 g, 60 mmol). This mixture was stirred for 1 hour at room temperature. This mixture was partitioned into ethyl acetate and water. The organic layer was separated, washed with water, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under a reduced pressure, and the residue was purified by NH-silica gel column chromatography (heptane:ethyl acetate=4:1) to obtain the title compound (4.69 g, 89%).
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5 g
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2.26 g
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8.29 g
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50 mL
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Yield
89%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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